(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
This compound is a benzo[d]thiazol derivative, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol ring, along with various substituents. These could include a sulfamoyl group, a methoxyethyl group, and a carboxamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzo[d]thiazol derivatives are generally reactive and can undergo a variety of chemical reactions. These could include further substitution reactions, as well as reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity. These properties would need to be determined experimentally .Scientific Research Applications
Sulfonamides in Medicinal Chemistry
Sulfonamides have been extensively studied for their various pharmacological applications, ranging from their use as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, to COX2 inhibitors, demonstrating significant antitumor activity. Specifically, recent patents have focused on sulfonamide carbonic anhydrase inhibitors incorporating NO-donating moieties as potential antiglaucoma agents or targeting tumor-associated isoforms for antitumor agents and diagnostic tools. The importance of developing novel sulfonamides for selective applications, such as antiglaucoma drugs targeting CA II and antitumor agents targeting CA IX/XII, has been emphasized, suggesting a continuing need for innovative compounds within this class (Carta, Scozzafava, & Supuran, 2012).
Environmental Science Applications
In environmental science, sulfonamides, such as sulfamethoxazole, are recognized as persistent organic pollutants originating from the pharmaceutical industry. Their occurrence in various environmental matrices, including rivers, lakes, and groundwater, has prompted research into cleaner technologies for their removal. Technologies such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored, highlighting the critical role of sustainable technology development in mitigating the environmental impact of such compounds (Prasannamedha & Kumar, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-26-9-8-22-13-7-6-12(30(20,24)25)10-17(13)29-19(22)21-18(23)16-11-27-14-4-2-3-5-15(14)28-16/h2-7,10,16H,8-9,11H2,1H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADULVPJPCVFUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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